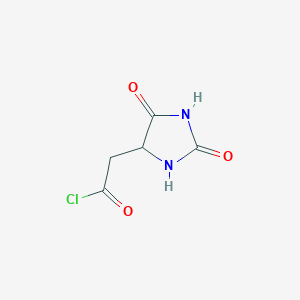

(2,5-Dioxoimidazolidin-4-yl)acetyl chloride

Description

Properties

IUPAC Name |

2-(2,5-dioxoimidazolidin-4-yl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O3/c6-3(9)1-2-4(10)8-5(11)7-2/h2H,1H2,(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJILNBIBFSCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(=O)N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2,5-Dioxoimidazolidin-4-yl)acetyl chloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby influencing critical biochemical pathways involved in various cellular functions. This interaction can lead to modulation of biological processes, making it a candidate for therapeutic applications.

Structure-Activity Relationships (SAR)

Understanding the SAR of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride is crucial for optimizing its biological activity. Key structural features include:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Acetyl group | Enhances reactivity and lipophilicity | |

| Imidazolidinone core | Influences enzyme binding affinity | |

| Chloride group | Potentially increases interaction with nucleophiles |

Biological Activities

Research indicates that (2,5-Dioxoimidazolidin-4-yl)acetyl chloride exhibits several biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes.

- Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against cancer cell lines. For instance, derivatives with similar structures have reported IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, such as kinases linked to cancer progression.

Case Studies

Several studies have explored the biological effects of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride and related compounds:

- Inhibition of Plasmodial Kinases : A study demonstrated that derivatives of this compound inhibited plasmodial kinases, suggesting potential applications in treating malaria.

- Cytotoxicity Against Cancer Cell Lines : Research indicated that certain derivatives exhibited significant cytotoxicity against leukemia cell lines with IC50 values lower than traditional treatments.

Comparison with Similar Compounds

Key Observations :

- Acetyl vs. Sulfonyl Chlorides : Acetyl chlorides undergo nucleophilic acyl substitution more readily than sulfonyl chlorides due to the lower stability of the acyl intermediate. This makes the target compound more reactive in forming esters, amides, or ketones compared to sulfonamide-forming analogs .

- Substituent Effects : Bulky substituents (e.g., 4-ethyl and 4-methyl groups in acetamide derivatives) may reduce solubility or hinder reactivity. The discontinued status of 2-Chloro-N-(4-ethyl-4-methyl-...)acetamide suggests challenges in synthesis or stability.

Toxicity and Environmental Impact

- N,N'-Methylenebis[...]urea exhibits low acute toxicity to fish (LC50 > 220 mg/L for Lepomis macrochirus) and daphnia (EC50 > 10–100 mg/L) .

- Acetyl chlorides are generally corrosive and may pose inhalation or dermal hazards, though specific toxicological data are absent in the provided evidence.

Q & A

Q. How can computational modeling predict reactivity or stability under varying conditions?

- Methodological Answer :

- DFT Calculations : Simulate reaction pathways (e.g., acyl chloride hydrolysis) using Gaussian09. Activation energies (ΔG‡) correlate with experimental stability data .

- Molecular Dynamics (MD) : Predict solvent effects on stability; simulations in water vs. DMSO align with observed hydrolysis rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.